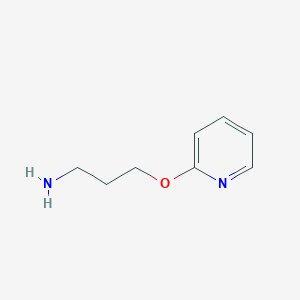

3-(Pyridin-2-yloxy)propan-1-amine

描述

属性

IUPAC Name |

3-pyridin-2-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHZFXDMLGVRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559796 | |

| Record name | 3-[(Pyridin-2-yl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125767-31-9 | |

| Record name | 3-[(Pyridin-2-yl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yloxy)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3 Pyridin 2 Yloxy Propan 1 Amine and Analogues

Established Synthetic Pathways for the Core Scaffold

The fundamental structure of 3-(pyridin-2-yloxy)propan-1-amine can be assembled through well-established synthetic routes that focus on the sequential or convergent construction of its two main components: the propan-1-amine chain and the pyridin-2-yloxy linkage.

Construction of the Propan-1-amine Moiety

The introduction of the propan-1-amine side chain is a critical step in the synthesis. A common strategy involves starting with a pyridine (B92270) derivative and attaching the three-carbon aminoalkyl chain. For instance, a typical synthesis may involve the reaction of a pyridine derivative with an appropriate alkyl amine under controlled conditions, often employing catalysts to improve reaction efficiency and selectivity.

One documented method for a related compound, 3-(Pyridin-2-yl)propan-1-amine, involves the bromination of 3-(pyridin-2-yl)propan-1-ol using N-bromosuccinimide (NBS), followed by amination of the resulting bromide with aqueous ammonia. This two-step process highlights a general approach to installing the propan-1-amine functionality.

Formation of the Pyridin-2-yloxy Linkage

The ether linkage between the pyridine ring and the propanolamine (B44665) side chain is another key bond formation. This is often achieved through a nucleophilic substitution reaction where a hydroxyl group on the propane (B168953) chain attacks an activated pyridine ring, or conversely, a pyridinol derivative reacts with a propanol (B110389) derivative bearing a leaving group.

For example, the synthesis can involve the reaction of 2-halopyridine with 3-aminopropanol in the presence of a base. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the halide from the pyridine ring.

Multi-step Synthetic Sequences

A representative multi-step synthesis could begin with a commercially available pyridine derivative. For instance, a process might start with the functionalization of a pyridine ring, followed by the attachment and subsequent modification of the side chain to introduce the amine group. nih.gov Protecting groups may be employed to prevent unwanted side reactions, particularly with the amine functionality, during the formation of the ether linkage.

| Step | Reaction | Reagents and Conditions |

| 1 | Halogenation of Propanol | 3-(Pyridin-2-yl)propan-1-ol, N-bromosuccinimide (NBS), Acetonitrile, 30°C |

| 2 | Amination | Resulting bromide, Aqueous ammonia, Dimethylformamide (DMF), 80°C |

Advanced Synthetic Approaches

To address the limitations of classical methods and to access more complex and stereochemically defined analogues, advanced synthetic strategies have been developed. These include asymmetric synthesis for controlling stereochemistry and transition metal-catalyzed reactions for efficient bond formation.

Asymmetric Synthesis and Chiral Induction

The development of asymmetric syntheses is crucial for producing enantiomerically pure derivatives of 3-(pyridin-2-yloxy)propan-1-amine, which is often a requirement for pharmaceutical applications. Chiral induction can be achieved by using chiral auxiliaries, catalysts, or starting materials.

For example, a chiral imidazolidinone auxiliary has been used in the asymmetric alkylation to produce chiral carboxylic acids, a strategy that could be adapted for the synthesis of chiral propan-1-amine precursors. researchgate.net This approach allows for the controlled introduction of a stereocenter on the propane chain.

Transition Metal-Catalyzed Amination Reactions (e.g., Palladium-Catalyzed Buchwald-Hartwig C-N Coupling)

The Buchwald-Hartwig amination has become a powerful and widely used method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and amines, often under milder conditions and with greater functional group tolerance than traditional methods. wikipedia.orglibretexts.org

In the context of synthesizing 3-(pyridin-2-yloxy)propan-1-amine analogues, the Buchwald-Hartwig reaction can be employed to couple an amine with a pyridyl halide or triflate. nih.gov The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical and has evolved over time, with sterically hindered and bidentate phosphine ligands like BINAP and DPPF showing improved reactivity and scope. wikipedia.org This methodology has been successfully applied to the synthesis of various N-arylpyrimidin-2-amine derivatives. nih.gov

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired C-N coupled product. wikipedia.orglibretexts.org This reaction has been instrumental in synthesizing complex nitrogen-containing heterocycles and has found broad application in drug discovery and total synthesis. nih.govrsc.org

| Catalyst System | Ligand Type | Key Advantages |

| First Generation | Monodentate Phosphines | Initial development, proof of concept |

| Second Generation | Bidentate Phosphines (e.g., BINAP, DPPF) | Improved rates and yields, broader scope for primary amines |

| Third Generation | Sterically Hindered Ligands | Enhanced reactivity for challenging substrates |

One-Pot and Convergent Synthesis Strategies

The development of one-pot and convergent synthetic routes offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. For pyridine-containing compounds, these strategies often involve tandem reactions that construct the heterocyclic core and introduce desired functionalities in a single sequence. rsc.org

One-pot syntheses can be particularly effective for constructing complex molecules from simple, readily available starting materials. nih.gov For instance, a one-pot protocol for preparing 3-trifluoromethyl-1-arylpyrazoles utilizes in situ generated nitrile imines and mercaptoacetaldehyde. This method proceeds through a (3 + 3)-condensation followed by a dehydration and ring contraction cascade. nih.gov While not directly synthesizing 3-(Pyridin-2-yloxy)propan-1-amine, this approach highlights the potential of one-pot methodologies for creating complex heterocyclic systems. The key advantages of such methods include the use of safe, easy-to-handle starting materials and mild reaction conditions. nih.gov

Convergent strategies, on the other hand, involve the synthesis of separate fragments of the target molecule, which are then coupled together in the final steps. This approach is beneficial for building a library of analogues, as different fragments can be combined to generate a wide range of derivatives. For example, the synthesis of various pyridine derivatives can be achieved through the coupling of pre-functionalized pyridine rings with different side chains. nih.gov

Chemical Reactivity and Derivatization

The chemical reactivity of 3-(Pyridin-2-yloxy)propan-1-amine is characterized by the distinct properties of its constituent functional groups: the primary amine and the pyridine ring. These sites allow for a variety of chemical transformations and derivatization strategies aimed at creating diverse molecular scaffolds. nih.gov

The primary amine group is a key site for functionalization.

Oxidation: Primary amines can be oxidized to form a range of nitrogen-containing functional groups. The specific product depends on the oxidizing agent and reaction conditions. For instance, tertiary amines can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids to form amine oxides. libretexts.org While this applies to tertiary amines, the primary amine of 3-(Pyridin-2-yloxy)propan-1-amine can be transformed into other oxidized forms. The oxidation of primary amines can lead to the formation of imines or nitriles.

Reduction: The amine moiety itself is already in a reduced state. However, derivatization of the amine followed by reduction is a common strategy. For example, the amine can first be acylated or alkylated, and then the resulting amide or secondary/tertiary amine can be subjected to further reductive transformations if other reducible functional groups are present in the molecule.

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity. wikipedia.orggcwgandhinagar.com

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is less reactive towards electrophilic substitution than benzene. gcwgandhinagar.com When such reactions do occur, the electrophile typically attacks the 3-position. scribd.com However, these reactions often require harsh conditions. scribd.com To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide derivative. gcwgandhinagar.com

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com This reactivity is enhanced in pyridinium (B92312) salts. scribd.com

The creation of a diverse library of compounds based on the 3-(Pyridin-2-yloxy)propan-1-amine scaffold is a key objective in medicinal chemistry and materials science. nih.govnih.gov This is achieved by introducing a variety of substituents at different positions on the molecule. researchgate.net

The amine group serves as a versatile handle for introducing a wide array of functionalities through reactions such as acylation, alkylation, and sulfonylation. This allows for the incorporation of different chemical motifs that can modulate the compound's properties. nih.gov

Furthermore, the pyridine ring can be functionalized to introduce additional diversity. researchgate.net For example, halogenated pyridine derivatives can serve as precursors for cross-coupling reactions, enabling the introduction of aryl, alkyl, and other groups. researchgate.net The development of regioselective C-H functionalization methods for pyridines has also opened up new avenues for direct and efficient derivatization. researchgate.net

The combination of modifications at both the amine and the pyridine ring allows for the generation of a vast chemical space, which is crucial for optimizing the biological activity or material properties of the resulting compounds. nih.gov

Analogues and Related Pyridine-Derived Amines

A number of analogues and related pyridine-derived amines have been synthesized and studied. These compounds often share the core structural features of a pyridine ring linked to an amine-containing side chain, but with variations in the linker, the substitution pattern on the pyridine ring, or the nature of the amine group.

Some examples of related structures include:

3-(Pyridin-2-yl)propan-1-amine: In this analogue, the ether oxygen is absent, and the propyl chain is directly attached to the pyridine ring. biosynth.com

3-(Pyridin-3-yl)propan-1-amine: This isomer has the propanamine side chain connected to the 3-position of the pyridine ring. sigmaaldrich.com

3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine: This compound features a thioether linkage instead of an ether linkage and has a methylene (B1212753) group between the pyridine ring and the sulfur atom. nih.gov

(3S)-(3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine): This is a more complex analogue with a chiral center, a phenyl substituent on the propyl chain, and a methyl group on the amine. axios-research.com

These analogues are often synthesized to explore structure-activity relationships, where systematic changes to the molecule's structure can lead to optimized properties for a specific application. nih.gov

Coordination Chemistry of 3 Pyridin 2 Yloxy Propan 1 Amine As a Ligand

Ligand Design Principles and Coordination Motifs

3-(Pyridin-2-yloxy)propan-1-amine, with the chemical formula C₈H₁₂N₂O, is an organic compound featuring a propan-1-amine backbone connected to a pyridin-2-yloxy group. This structure provides both aromatic and hydrogen-bonding capabilities, making it a valuable building block in organic synthesis and a versatile ligand in coordination chemistry. The presence of both a pyridine (B92270) ring and an amine group allows for various coordination modes with metal centers.

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the steric and electronic properties of the resulting metal complex. unipd.it Polypyridine ligands, a broad class of multidentate ligands, have been extensively studied. unipd.it Tripodal ligands that incorporate three pyridyl systems linked to a central nitrogen atom are a significant subclass. unipd.it The specific positioning of nitrogen atoms within the aromatic rings of these ligands enables the formation of multiple coordination bonds with a central metal ion. unipd.it

In the case of 3-(Pyridin-2-yloxy)propan-1-amine, the key design features include:

Bidentate N,N'-chelation: The pyridine nitrogen and the terminal amine nitrogen can coordinate to a metal center, forming a stable chelate ring. This is a common coordination motif for ligands containing both a pyridine and an aminoalkyl group.

Bridging Ligand: The flexibility of the propyloxy chain allows the ligand to bridge two metal centers, with the pyridine coordinating to one metal and the amine to another.

Monodentate Coordination: Under certain conditions, only the more basic amine nitrogen or the sterically accessible pyridine nitrogen may coordinate to the metal.

The amine group is capable of forming hydrogen bonds, while the pyridine ring can engage in π-π stacking interactions, further influencing the supramolecular assembly and stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 3-(Pyridin-2-yloxy)propan-1-amine typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions can influence the final structure and coordination geometry of the complex.

While specific research on the synthesis of metal complexes with 3-(Pyridin-2-yloxy)propan-1-amine is not extensively detailed in the provided search results, general principles for the synthesis of similar pyridine-containing amine complexes can be inferred. For instance, the synthesis of ruthenium(II) complexes with phosphine-pyridine-iminophosphorane (PNN) ligands involves the reaction of [RuCl₂(PPh₃)₃] with the respective ligand. rsc.org Similarly, the synthesis of mixed-ligand metal complexes can be achieved by reacting a metal salt with two different ligands, such as 3-aminopropyltriethoxysilane (B1664141) and 2,2'-bipyridine. researchgate.net

The characterization of these complexes is crucial to determine their structure and properties. Common analytical techniques include:

Spectroscopic Methods:

¹H NMR Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the proton signals of the pyridine ring and the aminopropyl chain.

Infrared (IR) Spectroscopy: Can provide evidence of coordination by showing shifts in the vibrational frequencies of the N-H and C-N bonds of the amine group and the C=N and C=C bonds of the pyridine ring. researchgate.net

UV-Visible Spectroscopy: Can give insights into the electronic transitions within the complex and help determine its geometry. researchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complex. researchgate.net

Molar Conductance Measurements: Can determine whether the complex is an electrolyte or non-electrolyte in solution. researchgate.net

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the complex. researchgate.net

Potential Catalytic Applications of Coordination Complexes

Coordination complexes of 3-(Pyridin-2-yloxy)propan-1-amine and related ligands have shown promise in various catalytic applications. The ligand's ability to modulate the electronic and steric environment of the metal center is key to its catalytic potential. unipd.it

While direct catalytic applications of 3-(Pyridin-2-yloxy)propan-1-amine complexes are not explicitly detailed in the search results, the catalytic activity of structurally similar complexes provides a strong indication of their potential. For example, ruthenium complexes with cooperative phosphine-pyridine-iminophosphorane (PNN) ligands have been shown to be catalytically competent for the acceptorless dehydrogenative coupling of alcohols. rsc.org This suggests that complexes of 3-(Pyridin-2-yloxy)propan-1-amine could also be explored for similar dehydrogenation reactions.

Furthermore, palladium complexes with bidentate pyridine-N-heterocyclic carbene (Py-NHC) ligands have been investigated as catalysts in transfer hydrogenation reactions. researchgate.net The electronic properties of the ligand were found to influence the catalytic activity of the complexes. researchgate.net This highlights the potential for tuning the catalytic performance of metal complexes by modifying the ligand structure.

The versatility of the pyridine and amine donor groups in 3-(Pyridin-2-yloxy)propan-1-amine makes it a promising candidate for the development of new catalysts for a range of organic transformations. Future research in this area could focus on synthesizing and screening its coordination complexes for activities in cross-coupling reactions, hydrogenation, and oxidation catalysis.

Biological Activity and Molecular Mechanisms: in Vitro and Pre Clinical Investigations

Modulation of Enzyme Activity

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

There is no available scientific information detailing the effects of 3-(Pyridin-2-yloxy)propan-1-amine on the activity of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). Studies on NAAA inhibitors have explored various chemical structures, but this specific compound has not been identified as an inhibitor in published research. nih.gov

Checkpoint Kinase 1 (CHK1) Inhibition

An examination of published scientific research reveals no direct evidence of 3-(Pyridin-2-yloxy)propan-1-amine acting as an inhibitor of Checkpoint Kinase 1 (CHK1). The development of CHK1 inhibitors has included molecules with pyridine-like components, but specific investigation into 3-(Pyridin-2-yloxy)propan-1-amine's activity at this target has not been reported. nih.govacs.orgnih.gov

Receptor Binding and Modulation

Histamine H1 Receptor Inverse Agonism

There is no information available in the scientific literature to suggest that 3-(Pyridin-2-yloxy)propan-1-amine functions as an inverse agonist at the Histamine H1 receptor.

Norepinephrine (B1679862) Transporter (NET) Binding

While direct binding data for 3-(Pyridin-2-yloxy)propan-1-amine is not available, research has been conducted on a structurally related, substituted derivative, (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine. This derivative has been identified as a potent ligand for the norepinephrine transporter (NET).

In vitro studies using this derivative demonstrated high and saturable binding to NET. This research highlights the potential of the (pyridin-2-yloxy)propan-1-amine scaffold for interaction with the norepinephrine transporter.

Table 1: Binding Affinity of a 3-(Pyridin-2-yloxy)propan-1-amine Derivative for the Norepinephrine Transporter (NET)

| Compound Name | Target | Binding Affinity (Kd) |

| (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine | Norepinephrine Transporter (NET) | 0.53 ± 0.03 nM |

Alpha-Adrenoceptor Ligand Interactions

The interaction of 3-(Pyridin-2-yloxy)propan-1-amine with alpha-adrenoceptors, a class of G protein-coupled receptors that mediate the effects of norepinephrine and epinephrine, is an area of active investigation. While specific data on the binding affinity and functional activity of 3-(Pyridin-2-yloxy)propan-1-amine at different alpha-adrenoceptor subtypes (α1 and α2) is not yet extensively detailed in publicly available literature, the structural motifs present in the molecule suggest the potential for such interactions. The pyridine (B92270) ring and the propan-1-amine side chain are features found in other known adrenergic ligands. Further research is required to fully characterize the nature of this interaction, including whether the compound acts as an agonist or antagonist and its selectivity profile across the various adrenoceptor subtypes.

Serotonin (B10506) 5-HT6 Receptor (5-HT6R) Antagonism

The serotonin 5-HT6 receptor, primarily expressed in the central nervous system, is a target of interest for cognitive and psychiatric disorders. Antagonism of this receptor has been a strategy in drug discovery for conditions like Alzheimer's disease. nih.gov The potential for 3-(Pyridin-2-yloxy)propan-1-amine to act as a 5-HT6R antagonist is an area of exploration. The chemical architecture of the compound, featuring an aromatic system and an amine group, shares similarities with other known 5-HT6 receptor ligands. However, specific in vitro binding assays and functional studies are necessary to confirm and quantify any antagonistic activity of 3-(Pyridin-2-yloxy)propan-1-amine at this receptor.

Broader Spectrum Biological Activities (In Vitro Studies)

Beyond specific receptor interactions, preliminary research has explored the wider biological effects of 3-(Pyridin-2-yloxy)propan-1-amine, particularly its impact on microorganisms and cancer cells.

Antimicrobial Properties

The pyridine nucleus is a common scaffold in many compounds exhibiting antimicrobial properties. mdpi.com Initial screenings of 3-(Pyridin-2-yloxy)propan-1-amine have suggested potential antibacterial activity. The evaluation of its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, is a critical step in understanding its antimicrobial potential. Key parameters to be determined would include the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens.

Antifungal Activities

Similar to its antibacterial properties, the potential for 3-(Pyridin-2-yloxy)propan-1-amine to exhibit antifungal activity is under consideration. Fungal infections pose a significant health challenge, and the discovery of new antifungal agents is of high importance. The structural characteristics of the compound warrant investigation against various fungal species. Detailed studies are needed to ascertain its spectrum of activity and its mechanism of action against fungal pathogens.

Antichlamydial Activity

Preliminary in vitro studies have identified 3-(Pyridin-2-yloxy)propan-1-amine as a compound with noteworthy antichlamydial activity. Research indicates that it demonstrates selective action against Chlamydia species. This makes it a subject of interest for the development of new antimicrobial agents.

Investigations into compounds structurally related to 3-(Pyridin-2-yloxy)propan-1-amine have shown a capacity to significantly reduce both the size and quantity of chlamydial inclusions in infected cells. This suggests that this chemical scaffold could be a valuable template for designing novel antichlamydial therapeutics. In laboratory assays, 3-(Pyridin-2-yloxy)propan-1-amine has been evaluated for its minimum inhibitory concentration (MIC) against several microorganisms, showing particular efficacy against Chlamydia trachomatis.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Chlamydia trachomatis | 16 |

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Molecular Interaction Mechanisms

The biological activity of 3-(Pyridin-2-yloxy)propan-1-amine is governed by its specific interactions with molecular targets. These interactions are primarily non-covalent and include hydrogen bonding, π-π stacking, and hydrophobic effects, which are influenced by the molecule's conformational flexibility.

Hydrogen bonds are critical to the molecular recognition of 3-(Pyridin-2-yloxy)propan-1-amine. The molecule possesses distinct sites capable of participating in these interactions. The primary amine (-NH₂) group at the terminus of the propyl chain can act as a hydrogen bond donor. Additionally, the nitrogen atom within the pyridine ring, along with the ether oxygen, can function as hydrogen bond acceptors. These interactions with amino acid residues in the active sites of enzymes or receptors are fundamental to its mechanism of action.

The aromatic pyridine ring is a key feature enabling π-π stacking and hydrophobic interactions. The electron-rich π-system of the pyridine ring can engage in stacking interactions with aromatic residues, such as phenylalanine, tyrosine, or tryptophan, found in biological targets. researchgate.net These interactions are crucial for the affinity and stability of the ligand-receptor complex. nih.gov The propyloxy chain contributes to the molecule's hydrophobic character, facilitating its partitioning into hydrophobic pockets within proteins and influencing its bioavailability and metabolic stability. nih.gov

The structural flexibility of 3-(Pyridin-2-yloxy)propan-1-amine plays a significant role in its biological activity. The rotatable bonds within the propyloxy linker connecting the pyridine ring and the amine group allow the molecule to adopt various conformations. This conformational adaptability enables the molecule to orient itself optimally within a binding site to maximize its interactions with the target protein. The specific spatial arrangement of the pyridine ring relative to the terminal amine group is a critical determinant of receptor binding and subsequent biological response.

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Substituent Modifications on Biological Potency

The potency of compounds derived from 3-(Pyridin-2-yloxy)propan-1-amine can be significantly modulated by the addition of various substituents to the pyridine (B92270) ring or by modification of the terminal amine.

The pyridine ring itself is a key feature, and its substitution pattern is a critical determinant of biological activity. For instance, in a series of pyridine-3-carboxamide (B1143946) analogs designed as antibacterial agents, the nature and position of substituents on an associated phenyl ring strongly influenced their efficacy. nih.gov Studies on other pyridine derivatives have shown that introducing electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring, thereby affecting its interaction with biological targets. For example, in certain series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing and donating substituents on the phenyl ring had a discernible effect on their activity as forkhead box M1 inhibitors.

Modification of the terminal amine group is another common strategy to fine-tune biological activity. The primary amine of 3-(Pyridin-2-yloxy)propan-1-amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. This amine can be subjected to substitution reactions with electrophiles to form amides, ureas, and other derivatives, which can lead to altered biological profiles.

The following table summarizes the generalized impact of substituent modifications on pyridine-containing scaffolds, which can be extrapolated to the rational design of 3-(Pyridin-2-yloxy)propan-1-amine derivatives.

| Modification Site | Substituent Type | General Impact on Potency |

| Pyridine Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) | Can increase electron density, potentially altering binding affinity. |

| Pyridine Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Can decrease electron density, influencing pKa and interaction strength. |

| Terminal Amine | Acylation (forming amides) | Neutralizes the basicity, may introduce new hydrogen bonding interactions. |

| Terminal Amine | Alkylation (forming secondary/tertiary amines) | Increases steric bulk and lipophilicity, may alter binding selectivity. |

Role of Core Scaffold and Linker Length in Activity

The core scaffold, comprising the pyridine ring connected to a propanolamine (B44665) via an ether linkage, provides the fundamental framework for molecular recognition by a biological target. The spatial arrangement of the aromatic ring and the basic amine group is dictated by the geometry of this scaffold.

The linker, in this case, a three-carbon (propyl) chain, plays a crucial role in determining the distance and relative orientation between the pyridine ring and the terminal amine. The length and flexibility of this linker are often critical for optimal interaction with a target protein. In the context of multienzyme complexes, linker length has been shown to be a determining factor for catalytic efficiency, with optimal lengths facilitating effective cascade catalysis. mdpi.com While the context is different, the principle that linker length dictates the spatial positioning of key functional groups holds true for small molecule inhibitors as well. Altering the linker length in 3-(Pyridin-2-yloxy)propan-1-amine derivatives—for example, by synthesizing ethanamine or butanamine analogs—would be a rational step in optimizing activity by ensuring the terminal amine is positioned correctly within a binding site.

Stereochemical Influences on Biological Activity

While specific stereochemical studies on 3-(Pyridin-2-yloxy)propan-1-amine are not widely reported in the available literature, the principles of stereochemistry in drug action are well-established. If a chiral center is introduced into the molecule, for example by substitution on the propyl linker, it is highly probable that the resulting enantiomers will exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For instance, in a study on Telaprevir, a hepatitis C virus (HCV) protease inhibitor, the stereochemistry at a chiral center was critical for its activity, with one diastereoisomer being approximately 30-fold less active. The stabilization of the desired stereoisomer was achieved by replacing a hydrogen atom with deuterium. This highlights the profound impact that stereochemistry can have on the biological profile of a drug.

Bioisosteric Replacements and Scaffold Hybridization

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, or pharmacokinetic properties by swapping one functional group for another with similar physical or chemical properties. wikipedia.org In the context of 3-(Pyridin-2-yloxy)propan-1-amine, several bioisosteric replacements could be envisioned.

The pyridine ring, for example, could be replaced with other aromatic heterocycles like pyrimidine, pyrazine, or even non-aromatic rings to explore new interactions or to alter the metabolic profile of the compound. The ether linkage (-O-) could be replaced by other groups such as a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH₂-) group to modulate the flexibility and hydrogen bonding capacity of the linker.

Scaffold hybridization involves combining the structural features of two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or novel activities. A study that employed a structure-based molecular hybridization and bioisosterism approach led to the design of novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives as anti-HIV agents. wikipedia.org This demonstrates the utility of combining a pyridin-yloxy core with other chemical moieties to generate new therapeutic leads.

The table below presents potential bioisosteric replacements for different moieties within the 3-(Pyridin-2-yloxy)propan-1-amine scaffold.

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| Pyridine Ring | Phenyl, Thiophene, Pyrimidine, Pyrazine | Altering aromaticity, hydrogen bonding potential, and metabolic stability. |

| Ether Linkage (-O-) | Thioether (-S-), Amine (-NH-), Methylene (-CH₂-) | Modulating linker flexibility, polarity, and hydrogen bonding capacity. |

| Primary Amine (-NH₂) | Hydroxyl (-OH), Small amides (-NHCOR) | Altering basicity, hydrogen bonding pattern, and cell permeability. |

Rational Design Strategies for Enhanced Activity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a known biological target. This approach was successfully used to develop potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk) starting from a 3-aminopyrid-2-one motif. nih.gov Functionalization of the amino group and introduction of a substituted heteroaromatic ring were key to achieving high potency and selectivity. nih.gov

For 3-(Pyridin-2-yloxy)propan-1-amine derivatives, a rational design strategy would involve:

Target Identification: Identifying a specific enzyme or receptor where the compound shows initial activity.

Computational Modeling: Using molecular docking to predict the binding mode of the scaffold within the active site of the target. This can reveal key interactions and highlight areas for modification.

Structure-Based Design: Modifying the lead compound to enhance favorable interactions and to introduce new ones. For example, if the terminal amine is in a hydrophobic pocket, acylating it could improve potency. If the pyridine ring is near a hydrogen bond donor on the protein, adding a nitrogen atom to the ring at an appropriate position could enhance binding.

Iterative Synthesis and Testing: Synthesizing the designed analogs and evaluating their biological activity to validate the design hypothesis and to inform the next design cycle.

Through such rational, structure-based approaches, the 3-(Pyridin-2-yloxy)propan-1-amine scaffold can be systematically optimized to yield potent and selective drug candidates.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. These computational methods allow for the investigation of molecules at the atomic level, providing insights that are often difficult to obtain through experimental means alone. For the compound 3-(Pyridin-2-yloxy)propan-1-amine, a range of quantum chemical techniques can be applied to understand its fundamental characteristics.

Density Functional Theory (DFT) is a prominent computational method used in physics and chemistry to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide array of molecular studies. q-chem.com

For 3-(Pyridin-2-yloxy)propan-1-amine, DFT calculations, often employing hybrid functionals like B3LYP, can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. irjweb.com These geometric parameters are fundamental for understanding the molecule's three-dimensional shape and steric properties. Furthermore, DFT is applied to calculate various electronic properties, such as total energy, ionization potential, and electron affinity, which are crucial for assessing the molecule's stability and reactivity.

| Property | Calculated Value (Illustrative) | Unit |

|---|---|---|

| Total Energy | -515.123 | Hartree |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 8.12 | eV |

| Electron Affinity | 0.25 | eV |

Note: The values in this table are illustrative examples of data that would be generated from DFT calculations and are not based on published experimental or computational results.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. pearson.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net For 3-(Pyridin-2-yloxy)propan-1-amine, analyzing the spatial distribution of the HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the amine group and the oxygen atom, while the LUMO may be distributed over the electron-deficient pyridine (B92270) ring.

| Orbital | Energy (eV) (Illustrative) | Description |

|---|---|---|

| HOMO | -6.26 | Highest Occupied Molecular Orbital |

| LUMO | -0.88 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.38 | Energy difference (LUMO - HOMO) |

Note: The values in this table are representative examples of data that would be generated from FMO analysis and are not based on published computational results.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wisc.edu This method provides a detailed picture of the Lewis-like structure of a molecule and quantifies intramolecular interactions.

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kJ/mol) (Illustrative) |

|---|---|---|

| LP (1) N (Amine) | σ(C-C) | 8.5 |

| LP (2) O (Ether) | π(C-N) Pyridine Ring | 25.1 |

| σ(C-H) | σ*(N-H) | 2.3 |

Note: The values in this table are for illustrative purposes to show the type of data generated by NBO analysis and are not derived from published computational findings.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It is calculated by evaluating the force exerted on a positive test charge at various points in the space around a molecule, arising from the molecule's charge distribution (nuclei and electrons). uni-muenchen.de The MEP is typically visualized by mapping its values onto the molecule's electron density surface using a color spectrum. researchgate.netresearchgate.net

For 3-(Pyridin-2-yloxy)propan-1-amine, an MEP map would display different colors to indicate regions of varying electrostatic potential. researchgate.net

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These would likely be found around the nitrogen atom of the pyridine ring, the ether oxygen, and the amine nitrogen. uni-muenchen.deresearchgate.net

Blue: Regions of positive potential, indicating electron-poor areas that are favorable for nucleophilic attack. These are typically located around the hydrogen atoms, particularly those of the amine group. uni-muenchen.deresearchgate.net

Green: Regions of near-zero or neutral potential. researchgate.net

This visual representation provides a clear and intuitive guide to the molecule's reactivity patterns. uni-muenchen.de

| Color Region | Potential Range (a.u.) (Illustrative) | Interpretation | Likely Location on 3-(Pyridin-2-yloxy)propan-1-amine |

|---|---|---|---|

| Red | < -0.02 | Most Negative Potential (Site for Electrophilic Attack) | Pyridine N, Ether O, Amine N |

| Yellow/Orange | -0.02 to 0 | Slightly Negative Potential | Regions adjacent to heteroatoms |

| Green | ~0 | Neutral Potential | Carbon backbone |

| Blue | > +0.02 | Most Positive Potential (Site for Nucleophilic Attack) | Amine H-atoms |

Note: The potential ranges are typical but illustrative; the specific values would be determined by the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of systems in the presence of time-dependent potentials, making it a primary method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. wikipedia.orgrsc.org It determines the response of the ground state electron density to an oscillating electric field, with the poles of this response corresponding to the electronic transition energies. q-chem.com

By applying TD-DFT to 3-(Pyridin-2-yloxy)propan-1-amine, one can predict its electronic absorption spectrum. The calculation yields the excitation energies (which can be converted to wavelengths), the oscillator strengths (which relate to the intensity of the absorption peaks), and the nature of the electronic transitions (e.g., n→π* or π→π*). This information is invaluable for interpreting experimental UV-Vis spectra and understanding how the molecule interacts with light. The method is most reliable for low-lying valence excited states. q-chem.com

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution (Illustrative) |

|---|---|---|---|

| 4.55 | 272 | 0.015 | n(O, N) → π* (Pyridine) |

| 5.10 | 243 | 0.230 | π → π* (Pyridine) |

| 5.62 | 220 | 0.185 | π → π* (Pyridine) |

Note: The data presented are hypothetical examples of what a TD-DFT calculation would produce and are not from published sources.

Topological analyses of scalar fields derived from quantum chemical calculations provide profound insights into chemical bonding and non-covalent interactions. These methods partition molecular space into chemically meaningful regions.

Electron Localization Function (ELF): ELF maps the probability of finding an electron near a reference electron. High ELF values (approaching 1.0) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores.

Localized Orbital Locator (LOL): Similar to ELF, LOL is another tool to visualize areas of high electron localization, offering a clear picture of bonding patterns.

Average Local Ionization Energy (ALIE): ALIE is a scalar field where lower values indicate regions where electrons are more easily removed (i.e., more reactive). It is useful for identifying the most reactive sites on a molecular surface.

Reduced Density Gradient (RDG): The RDG method is particularly powerful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. Spikes in the resulting plot at low-density values indicate the presence and nature of these weak interactions.

For 3-(Pyridin-2-yloxy)propan-1-amine, these analyses would visualize the covalent bonding framework, locate the lone pairs on the nitrogen and oxygen atoms, and potentially identify intramolecular hydrogen bonding between the amine group and the ether oxygen or pyridine nitrogen.

| Method | Information Obtained | Application to 3-(Pyridin-2-yloxy)propan-1-amine |

|---|---|---|

| ELF/LOL | Mapping of electron localization in bonds and lone pairs. | Visualizing covalent bonds and the lone pairs on N and O atoms. |

| ALIE | Identification of most reactive, electron-rich sites. | Pinpointing regions around heteroatoms as the most reactive. |

| RDG | Visualization of non-covalent interactions. | Identifying potential intramolecular hydrogen bonds or steric repulsion. |

Hyperpolarizability Calculations for Optical Properties

Theoretical calculations of hyperpolarizability are instrumental in predicting the nonlinear optical (NLO) properties of molecules. While specific experimental or computational studies on the hyperpolarizability of 3-(Pyridin-2-yloxy)propan-1-amine are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary computational tool used to calculate the static and dynamic hyperpolarizabilities of organic molecules. researchgate.net

For a molecule like 3-(Pyridin-2-yloxy)propan-1-amine, the presence of a π-conjugated system in the pyridine ring and the potential for intramolecular charge transfer are key indicators of possible NLO activity. researchgate.net The ether linkage and the terminal amine group can act as electron-donating and -accepting moieties, which is a common feature in molecules with significant NLO responses.

Table 1: Hypothetical Hyperpolarizability Data for 3-(Pyridin-2-yloxy)propan-1-amine

| Computational Method | Basis Set | Property | Calculated Value (a.u.) |

| DFT/B3LYP | 6-311++G(d,p) | First-order hyperpolarizability (β) | Value not available |

| DFT/B3LYP | 6-311++G(d,p) | Second-order hyperpolarizability (γ) | Value not available |

| DFT/CAM-B3LYP | 6-311++G(d,p) | First-order hyperpolarizability (β) | Value not available |

| DFT/CAM-B3LYP | 6-311++G(d,p) | Second-order hyperpolarizability (γ) | Value not available |

Note: The table illustrates the type of data that would be generated from hyperpolarizability calculations. Specific values for 3-(Pyridin-2-yloxy)propan-1-amine are not currently available in the cited literature.

The calculation would involve optimizing the molecule's geometry and then applying an external electric field to determine the change in dipole moment, which is related to the hyperpolarizability. The results would provide insight into the molecule's potential for applications in optical devices, such as frequency converters and optical switches.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Pyridin-2-yloxy)propan-1-amine, docking studies are valuable for exploring its potential as a biologically active agent, for instance, in inhibiting specific enzymes. fabad.org.tr

Given its reported preliminary antibacterial activity, a hypothetical docking study could involve placing 3-(Pyridin-2-yloxy)propan-1-amine into the active site of a bacterial enzyme, such as DNA gyrase or dihydrofolate reductase. The modeling would predict the binding affinity and the specific interactions that stabilize the ligand-protein complex.

The pyridine ring can participate in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site. The ether oxygen and the amine nitrogen are capable of forming crucial hydrogen bonds with amino acid residues, acting as hydrogen bond acceptors and donors, respectively. The flexible propanamine chain allows the molecule to adopt a conformation that maximizes these favorable interactions.

Table 2: Predicted Ligand-Protein Interactions for 3-(Pyridin-2-yloxy)propan-1-amine with a Hypothetical Bacterial Enzyme Active Site

| Functional Group of Ligand | Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |

| Pyridine Ring Nitrogen | Lysine | Hydrogen Bond | ~2.8 |

| Pyridine Ring | Tyrosine | π-π Stacking | ~4.5 |

| Ether Oxygen | Serine | Hydrogen Bond | ~3.0 |

| Amine Group (NH2) | Aspartic Acid | Hydrogen Bond / Salt Bridge | ~2.7 |

| Propyl Chain | Leucine, Valine | Hydrophobic Interaction | ~3.5 - 5.0 |

Note: This table is a hypothetical representation of potential interactions and does not reflect results from a specific published study on this exact compound.

The insights gained from such modeling can guide the rational design of more potent derivatives of 3-(Pyridin-2-yloxy)propan-1-amine with enhanced binding affinity and selectivity for the target protein.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govmdpi.com For 3-(Pyridin-2-yloxy)propan-1-amine, a pharmacophore model can be developed based on its known biological activities or through the analysis of its binding mode in a protein target.

A hypothetical pharmacophore model for this compound, considering its potential as an antimicrobial agent, would likely include:

A hydrogen bond acceptor (the pyridine nitrogen and/or the ether oxygen).

A hydrogen bond donor (the primary amine).

An aromatic ring feature (the pyridine ring).

Hydrophobic features.

Table 3: Potential Pharmacophoric Features of 3-(Pyridin-2-yloxy)propan-1-amine

| Feature | Group | Role in Binding |

| Aromatic Ring | Pyridine | π-interactions with aromatic residues |

| Hydrogen Bond Acceptor | Pyridine N, Ether O | Interaction with donor groups in the active site |

| Hydrogen Bond Donor | Amine NH2 | Interaction with acceptor groups in the active site |

| Positive Ionizable | Protonated Amine | Potential for salt bridge formation |

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that match the pharmacophoric features. nih.gov This process can rapidly identify a diverse set of compounds with a high probability of exhibiting similar biological activity.

The virtual screening workflow would typically involve:

Database Preparation: Assembling and filtering a large library of chemical compounds.

Pharmacophore-Based Screening: Using the generated pharmacophore model to filter the database.

Molecular Docking: Docking the hit compounds from the pharmacophore screen into the target protein to refine the selection.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the most promising candidates.

This integrated computational approach allows for the efficient exploration of chemical space and the identification of novel lead compounds for further experimental validation.

Applications in Chemical Biology and Advanced Materials Science Non Clinical

Role as a Versatile Building Block in Organic Synthesis

3-(Pyridin-2-yloxy)propan-1-amine is a crucial building block in the field of organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine group and a pyridyl moiety, makes it a valuable precursor for the construction of a wide array of more complex organic molecules and heterocyclic systems. The primary amine can readily participate in various chemical transformations, such as amide bond formation, urea (B33335) synthesis, and alkylation reactions, allowing for the introduction of the pyridin-2-yloxypropyl group into diverse molecular scaffolds. This versatility enables chemists to synthesize a multitude of derivatives with tailored properties for various research applications. For example, it can be used in the creation of compound libraries for screening purposes in drug discovery and agrochemical research.

Development of Molecular Probes for Biological Systems

The structural features of 3-(Pyridin-2-yloxy)propan-1-amine make it a suitable candidate for the development of molecular probes. These are specialized molecules used to study biological systems by interacting with specific targets like enzymes or receptors. The pyridine (B92270) ring can engage in aromatic interactions, while the amine group provides a site for hydrogen bonding and further chemical modification. These interactions are critical for the binding of a molecular probe to its biological target. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the 3-(Pyridin-2-yloxy)propan-1-amine scaffold, researchers can create probes to visualize and investigate biochemical pathways and cellular processes.

Lead Compound Identification and Optimization in Drug Discovery Initiatives

In the realm of drug discovery, 3-(Pyridin-2-yloxy)propan-1-amine and its derivatives have been identified as promising lead compounds. A lead compound is a chemical starting point for the development of a new drug. The process often involves synthesizing and testing numerous analogues of the lead to improve its potency, selectivity, and pharmacokinetic properties. The core structure of 3-(Pyridin-2-yloxy)propan-1-amine has been incorporated into molecules targeting a variety of biological targets. For instance, derivatives have been investigated for their potential as inhibitors of specific enzymes or as ligands for G-protein coupled receptors, which are implicated in a wide range of diseases.

Potential in Materials Science

Beyond its biological applications, 3-(Pyridin-2-yloxy)propan-1-amine has demonstrated potential in the field of materials science. chiralen.com The presence of the pyridine group and the flexible aminopropyl chain can impart specific properties to polymers and other materials. For example, it has been used in the development of liquid crystal alignment agents. chiralen.com The pyridine unit can influence the orientation of liquid crystal molecules, a critical aspect in the performance of liquid crystal displays. Furthermore, its ability to be incorporated into polymer backbones or to function as a curing agent suggests its utility in creating materials with tailored thermal, mechanical, and optical properties.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The synthesis of 3-(Pyridin-2-yloxy)propan-1-amine is crucial for its further investigation and application. While established methods exist, future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic routes.

A standard and well-documented method for synthesizing 3-(Pyridin-2-yloxy)propan-1-amine involves the nucleophilic substitution reaction between a 2-halopyridine, such as 2-chloropyridine (B119429), and 3-aminopropanol in the presence of a base. This reaction is typically carried out in solvents like toluene (B28343) or ethanol (B145695) at elevated temperatures. Future optimization of this route could explore the use of more environmentally benign solvents and catalyst systems to improve yield and reduce reaction times.

An alternative two-step synthetic approach has also been reported, which involves the oxidation of 3-(Pyridin-2-yloxy)propan-1-ol to its corresponding ketone, followed by reductive amination. This method offers a different strategic approach and may be amenable to the synthesis of a wider range of derivatives.

Future research into novel synthetic pathways is expected to explore several emerging paradigms:

Flow Chemistry: Continuous flow synthesis could offer significant advantages over traditional batch processing, including improved safety, scalability, and product consistency. The development of a flow-based synthesis for 3-(Pyridin-2-yloxy)propan-1-amine would be a significant step towards its large-scale and cost-effective production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. The potential for enzymatic synthesis of this compound or its precursors could lead to highly selective and environmentally friendly production methods.

Photoredox Catalysis: This emerging area of synthesis uses light to drive chemical reactions and could offer novel and efficient routes to construct the pyridin-2-yloxy ether linkage.

The exploration of these and other innovative synthetic strategies will be instrumental in unlocking the full potential of 3-(Pyridin-2-yloxy)propan-1-amine and its analogues.

Discovery of Undiscovered Biological Targets

The biological activity of 3-(Pyridin-2-yloxy)propan-1-amine has been a subject of preliminary investigation, with studies indicating its potential as a ligand for enzyme-substrate interaction studies and in modulating enzyme activity. One specific interaction that has been highlighted is with the ClpP protease, suggesting a potential avenue for the development of novel antimicrobial agents. Preliminary studies have also suggested moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria.

However, the full spectrum of its biological targets remains largely unexplored. Future research will likely focus on a systematic and comprehensive screening of this compound against a wide array of biological targets to uncover new therapeutic opportunities. Key areas for future investigation include:

Kinase Profiling: The pyridine (B92270) scaffold is a well-known pharmacophore in kinase inhibitors. nih.gov A broad kinase profiling of 3-(Pyridin-2-yloxy)propan-1-amine could reveal novel inhibitory activities against specific kinases implicated in cancer and inflammatory diseases.

GPCR Screening: G-protein coupled receptors (GPCRs) represent a major class of drug targets. High-throughput screening of this compound against a panel of GPCRs could identify novel modulators of these important signaling proteins.

Ion Channel Modulation: The structural features of 3-(Pyridin-2-yloxy)propan-1-amine suggest it may interact with ion channels. Electrophysiological studies could uncover its potential to modulate the activity of various ion channels, with implications for neurological and cardiovascular diseases.

Epigenetic Targets: There is growing interest in developing small molecules that target epigenetic modifying enzymes. Screening this compound against targets such as histone deacetylases (HDACs) or methyltransferases could open up new avenues for cancer therapy.

The discovery of novel biological targets will be a critical step in defining the therapeutic potential of this versatile molecule.

Advanced Computational Modeling and AI-Driven Design

Future research in this area is expected to focus on:

In Silico Target Prediction: Computational methods can be employed to predict potential biological targets for a given small molecule. researchgate.netnih.govnih.gov Applying these algorithms to 3-(Pyridin-2-yloxy)propan-1-amine could help to prioritize experimental screening efforts and identify unexpected therapeutic applications.

Structure-Based and Ligand-Based Drug Design: Once a biological target is identified, computational techniques such as molecular docking and pharmacophore modeling can be used to design new analogues with improved binding affinity and selectivity.

AI-Powered de Novo Design: Generative AI models can design entirely new molecules with desired properties. emanresearch.orgresearchgate.net These models could be trained on datasets of known bioactive molecules containing the pyridin-2-yloxy scaffold to generate novel compounds with enhanced therapeutic potential.

Predictive ADMET Modeling: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules are essential for early-stage drug development. mdpi.com Applying these models to virtual libraries of 3-(Pyridin-2-yloxy)propan-1-amine derivatives can help to select candidates with favorable pharmacokinetic and safety profiles.

The synergy between computational modeling, AI, and experimental validation will be a powerful paradigm for the future development of drugs and materials based on this compound.

Integration into Multi-Target Ligand Design

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target ligands that can modulate several disease-related pathways simultaneously. researchgate.net The structural features of 3-(Pyridin-2-yloxy)propan-1-amine make it an attractive scaffold for the design of such multi-target agents.

Future research in this direction could involve:

Hybrid Molecule Design: The 3-(Pyridin-2-yloxy)propan-1-amine moiety could be chemically linked to other pharmacophores known to interact with different biological targets. This approach could lead to the development of single molecules with a dual or poly-pharmacological profile.

Fragment-Based Drug Discovery: The pyridin-2-yloxy and propanamine fragments of the molecule could be used as starting points in a fragment-based approach to design ligands that bind to multiple targets.

Systems Biology-Informed Design: By understanding the complex biological networks underlying a disease, it may be possible to rationally design multi-target ligands based on the 3-(Pyridin-2-yloxy)propan-1-amine scaffold that can optimally modulate these networks for a therapeutic benefit.

The development of multi-target ligands represents a sophisticated approach to drug discovery, and 3-(Pyridin-2-yloxy)propan-1-amine offers a versatile platform for exploring this paradigm.

Development of Functional Materials

Beyond its biological applications, 3-(Pyridin-2-yloxy)propan-1-amine has shown promise as a component in the development of functional materials. Its unique chemical structure can impart desirable properties to polymers and other materials.

Patents have disclosed the use of this compound as a liquid crystal alignment agent, indicating its potential in the manufacturing of liquid crystal display elements. chiralen.com It has also been mentioned in the context of pyridine group-containing electrocoat resins. chiralen.com

Future research into the material applications of 3-(Pyridin-2-yloxy)propan-1-amine is expected to expand into several areas:

Advanced Polymers: The primary amine group of the molecule allows it to be readily incorporated into polymer backbones or used as a curing agent for epoxy resins. This could lead to the development of new polymers with enhanced thermal stability, mechanical properties, or adhesive characteristics.

Organic-Inorganic Hybrid Materials: The compound could be used as a linker to create hybrid materials that combine the properties of organic polymers and inorganic nanoparticles, with potential applications in catalysis, sensing, and electronics.

Supramolecular Assemblies: The hydrogen bonding capabilities and aromatic nature of the molecule make it a candidate for the construction of self-assembling supramolecular structures with interesting optical or electronic properties.

The exploration of 3-(Pyridin-2-yloxy)propan-1-amine in materials science is still in its early stages, and significant opportunities exist for the discovery of novel materials with a wide range of applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Pyridin-2-yloxy)propan-1-amine, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution between 2-chloropyridine and 3-aminopropanol in the presence of a base (e.g., K₂CO₃ or NaOH). Typical conditions include toluene or ethanol as solvents, temperatures of 80–100°C, and reaction times of 12–24 hours . Optimization involves adjusting solvent polarity, base strength, and reaction time to maximize yield (e.g., using ethanol for faster kinetics).

Q. What analytical techniques are critical for characterizing 3-(Pyridin-2-yloxy)propan-1-amine post-synthesis?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., pyridine ring protons at δ 8.4–7.1 ppm and propanamine chain signals at δ 3.8–2.6 ppm). High-performance liquid chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight (152.19 g/mol) .

Q. How is the antimicrobial activity of this compound initially screened?

- Methodology : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and Gram-negative bacteria (e.g., Escherichia coli, MIC = 64 µg/mL). Chlamydial inclusion reduction assays assess antichlamydial activity (MIC = 16 µg/mL for Chlamydia trachomatis) .

Advanced Research Questions

Q. How can reaction conditions be scaled for industrial-grade synthesis while maintaining yield and purity?

- Methodology : Continuous flow reactors enhance scalability by improving heat/mass transfer. Automated platforms monitor pH and temperature in real-time, reducing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What mechanistic insights explain the compound’s enzyme inhibition (e.g., ClpP protease)?

- Methodology : Molecular docking studies (using software like AutoDock Vina) predict binding affinity to ClpP’s catalytic site. Fluorescence quenching assays quantify dissociation constants (Kd), while mutagenesis identifies critical residues (e.g., Ser-98, His-122) for interaction .

Q. How can researchers resolve contradictions in antimicrobial activity data across structurally similar compounds?

- Methodology : Comparative analysis of MICs and structural features (e.g., pyridine substitution patterns) identifies activity trends. For example, 3-(Pyridin-4-yloxy)propan-1-amine shows lower potency (MIC = 128 µg/mL) due to reduced steric accessibility to bacterial targets .

Q. What strategies are effective in designing derivatives with improved pharmacological properties?

- Methodology :

- Bioisosteric replacement : Substituting the pyridine oxygen with sulfur enhances lipophilicity and membrane permeability.

- SAR studies : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position increases enzyme inhibition (e.g., IC₅₀ reduced from 50 µM to 12 µM) .

Q. How does X-ray crystallography contribute to understanding the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。